molecular formula C5H6N2O2 B2760685 2-(Hydroxymethyl)pyrimidin-4-ol CAS No. 3842-27-1

2-(Hydroxymethyl)pyrimidin-4-ol

Cat. No.: B2760685
CAS No.: 3842-27-1
M. Wt: 126.115
InChI Key: QAXDROBXGAMHIE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)pyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. This reaction typically proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)pyrimidin-4-ol.

    Reduction: Formation of 2-(Methyl)pyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(Hydroxymethyl)pyrimidin-4-ol exhibits significant antimicrobial activity against various pathogens. It has been tested in vitro against bacterial strains, showing promising results that suggest its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including lung and breast cancer models. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Enzyme Inhibition

This compound interacts with various enzymes, potentially acting as an inhibitor or modulator. Studies have shown its binding affinity towards key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancer .

Scientific Research Applications

The compound's unique structure and reactivity make it a valuable building block in chemical synthesis and medicinal chemistry. Its applications include:

  • Medicinal Chemistry : Used as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biochemical Pathways : Investigated for its role in pyrimidine metabolism, contributing to our understanding of cellular functions.
  • Material Science : Explored for developing new materials with specific properties, such as polymers and coatings .

Case Studies

  • Anticancer Efficacy Study :
    A study evaluated a series of pyrimidine derivatives, including this compound, for their cytotoxic effects on multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development .
  • Enzyme Interaction Analysis :
    A study focused on the interaction of this compound with various enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit specific enzymes, leading to altered metabolic profiles in treated cells .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4-ol: Another pyrimidine derivative with similar structural features but different functional groups.

    4-Hydroxypyrimidine: Lacks the hydroxymethyl group but shares the pyrimidine core structure.

    2-(Hydroxymethyl)-5-methylpyrimidine: Contains an additional methyl group at the 5-position.

Uniqueness

2-(Hydroxymethyl)pyrimidin-4-ol is unique due to the presence of the hydroxymethyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Hydroxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a hydroxymethyl group at the 2-position, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

Target Interactions
Pyrimidine derivatives, including this compound, interact with various biological targets, influencing cellular processes. The compound is believed to affect several enzymes and proteins, potentially leading to alterations in gene expression and metabolic pathways crucial for cellular function .

Biochemical Pathways
The compound is involved in pyrimidine metabolism, a critical biochemical pathway necessary for DNA and RNA synthesis. Its interactions may lead to enzyme inhibition or activation, impacting various cellular functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties against various cancer cell lines. It has been observed to induce cytotoxic effects in specific cancer types, although detailed mechanisms remain under investigation .
  • Antimicrobial Properties : Some derivatives of pyrimidine compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications at certain positions can enhance this activity .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Studies suggest that the hydroxymethyl group may form hydrogen bonds with active site residues of target enzymes, leading to modulation of their activity.

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant growth inhibition. The IC50 values indicated potent activity against specific cancer types, suggesting its potential as a lead compound for further development .
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound derivatives exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds showed no bacterial growth at concentrations above 800 µg/mL, indicating strong antibacterial properties .
  • Enzyme Interaction Studies : Molecular docking simulations have been employed to assess the binding affinities of this compound with various enzymes involved in metabolic pathways. These studies provide insights into its pharmacological profile and potential therapeutic applications .

Data Tables

Biological ActivityObservationsReferences
AnticancerSignificant growth inhibition in various cancer cell lines,
AntimicrobialEffective against S. aureus and E. coli; no growth at high concentrations ,
Enzyme InhibitionPotential inhibitor with binding interactions involving hydroxymethyl group

Properties

IUPAC Name

2-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXDROBXGAMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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